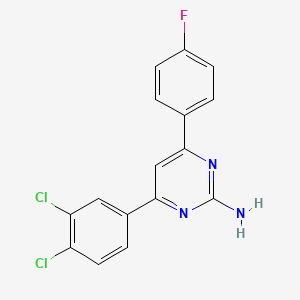

4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2FN3/c17-12-6-3-10(7-13(12)18)15-8-14(21-16(20)22-15)9-1-4-11(19)5-2-9/h1-8H,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJMRWFMYFBUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediate Chalcone

The reaction begins with the preparation of 3-(4-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one via aldol condensation between 4-fluorobenzaldehyde and 3,4-dichloroacetophenone. This step typically employs ethanol as a solvent and aqueous potassium hydroxide (50%) as a base, yielding the chalcone intermediate in high purity after recrystallization.

Cyclocondensation with Guanidine

The chalcone intermediate (3.17 g, 9.08 mmol) is reacted with guanidine hydrochloride (1.3 g, 1.5 mmol) in ethanol under reflux. The addition of 30% aqueous hydrogen peroxide (3.1 mL, 27.3 mmol) facilitates oxidation and cyclization, forming the pyrimidine ring. After refluxing for 1 hour, the solvent is removed under reduced pressure, and the crude product is precipitated with water. Recrystallization from ethanol yields the target compound as a crystalline solid.

Key Reaction Parameters:

Michael Addition-Cyclization Strategy

Aqueous-phase synthesis using tetraethylammonium bromide (TEBA) as a phase-transfer catalyst offers an environmentally benign route to pyrimidine derivatives. Although developed for pyrido[2,3-d]pyrimidines, this method provides insights into optimizing cyclization steps for the target compound.

Mechanism and Adaptability

The reaction proceeds via Michael addition of substituted cinnamonitriles to 4-amino-2,6-dihydroxypyrimidine, followed by cyclization and aromatization. For 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine , substituting the cinnamonitrile with dichlorophenyl and fluorophenyl precursors could enable analogous ring formation.

Reaction Conditions:

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Key Reagents | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | Guanidine, H₂O₂ | 70–80 | Moderate | High |

| Phosgene Halogenation | Phosgene, Xylidene | 80 | High | Moderate |

| Michael Addition | TEBA, Aqueous Media | 70–90 | Low | High |

-

Claisen-Schmidt Condensation : Preferred for its straightforward protocol and high scalability, though it requires careful handling of hydrogen peroxide.

-

Phosgene Halogenation : Efficient for introducing chlorine but poses significant safety risks due to phosgene toxicity.

-

Michael Addition-Cyclization : Offers sustainability benefits but necessitates optimization for aryl-substituted precursors .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine compounds with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds, including 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, exhibit promising anticancer properties. They act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Case Study: EGFR Inhibition

A study demonstrated that this compound effectively inhibits EGFR activity, leading to reduced proliferation of cancer cells. The anti-proliferative effects were evaluated against multiple cancer cell lines using the National Cancer Institute's 60-cell line panel. The results indicated a significant reduction in cell viability, showcasing its potential as an anticancer agent .

Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases involved in cancer progression. Protein kinases are critical for cellular signaling pathways that regulate cell growth and survival.

Data Table: Kinase Inhibition Activity

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological properties of pyrimidine derivatives. Modifications to the chemical structure can enhance potency and selectivity towards specific targets.

Findings from SAR Studies

- Substituting different halogens or alkyl groups at specific positions on the pyrimidine ring can significantly alter biological activity.

- The presence of fluorine atoms has been associated with improved metabolic stability and bioavailability .

Synthesis Approaches

Various synthetic routes have been developed for producing 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, including:

- Conventional Synthesis : Utilizing traditional organic reactions under controlled conditions.

- Green Chemistry Methods : Employing environmentally friendly solvents and catalysts to enhance yield and reduce waste.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24): Exhibits pronounced activity against beta-hemolytic Streptococcus due to the 4-fluorophenyl group’s electron-withdrawing nature and the morpholine ring’s contribution to solubility .

- 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine : Replacing the 4-fluorophenyl with methoxy groups (electron-donating) reduces antimicrobial efficacy, highlighting the importance of halogen substituents for target binding .

- 4-(2,4-Dichlorophenyl)-6-(4-fluorophenyl) analogs : Variations in chlorine positioning (e.g., 2,4-dichloro vs. 3,4-dichloro) alter steric interactions, affecting activity against S. aureus and cancer cell lines .

Anticancer Activity

- 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine : Demonstrates growth inhibition (10 μM) against lung cancer cell line HOP-92, suggesting that meta/para chlorine positioning enhances cytotoxicity .

- Multi-target agents with 3,4-dichlorophenyl groups : Derivatives such as 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(2-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine show dual inhibition of kinases (e.g., Src, ABL), underscoring the role of halogenated aryl groups in multi-target drug design .

Physicochemical and Structural Properties

Hydrogen Bonding and Stability

- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) : Quantum studies reveal intramolecular N–H⋯N hydrogen bonding, stabilizing the pyrimidine core. Fluorine’s electronegativity enhances intermolecular interactions compared to chloro/bromo analogs .

- 4-(4-Morpholinophenyl)-6-aryl derivatives: The morpholine ring introduces conformational flexibility and hydrogen-bonding sites (e.g., NH2 at position 2), improving solubility and crystallinity .

Spectral Characteristics

- Compound 24 : IR spectra show NH2 stretching at 3434 cm⁻¹, while ¹H NMR confirms aryl proton environments (δ 7.30–8.03 ppm). The morpholine group’s protons resonate at δ 3.34–3.88 ppm .

- Target compound : Expected spectral similarities include NH2 signals near δ 5.3 ppm (as in compound 24) and distinct aryl proton splitting due to chlorine/fluorine substituents .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Biological Activity

4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.

The compound has the following chemical properties:

- Molecular Formula : C15H12Cl2F N3

- Molecular Weight : 319.18 g/mol

- CAS Number : 118888909

Biological Activity Overview

Research indicates that pyrimidine derivatives, including 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, demonstrate various biological activities:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial activity against gram-positive bacteria and mycobacterial strains. In studies, it showed effectiveness comparable to standard antibiotics like ampicillin and isoniazid .

- A comparative analysis of similar compounds revealed that derivatives with dichlorophenyl moieties often display enhanced antimicrobial efficacy .

-

Antitumor Activity :

- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Specific IC50 values for related pyrimidine derivatives suggest promising anticancer potential, with some compounds demonstrating submicromolar activity against cancer cells .

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds similar to 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine:

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. For instance:

- The presence of halogen substituents (like chlorine and fluorine) enhances lipophilicity and bioactivity.

- Variations in the aromatic substituents can influence the binding affinity to biological targets, affecting both efficacy and selectivity.

Q & A

Q. Table 1: Yield Optimization Parameters

| Parameter | Condition Range | Optimal Value (Reported) | Reference |

|---|---|---|---|

| Solvent | DMF, DMSO, EtOH | DMF | |

| Temperature (°C) | 60–120 | 80–100 | |

| Catalyst Loading | 5–15 mol% | 10 mol% | |

| Reaction Time (h) | 12–24 | 18 |

How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Look for NH₂ stretching vibrations (~3430 cm⁻¹) and aryl C-Cl/C-F stretches (1226–645 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.30–8.03 ppm) split into multiplets due to substituent electronegativity. The NH₂ group appears as a singlet (~5.29 ppm) .

- ¹³C NMR : Pyrimidine carbons (C-2, C-4, C-6) resonate at ~163–164 ppm, while aryl carbons appear at 126–140 ppm .

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH₂ (¹H) | ~5.29 | Singlet | |

| Pyrimidine C-2 (¹³C) | 163.8 | - | |

| Aromatic C-F (¹³C) | ~140.6 (ipso) | - |

Advanced Research Questions

What strategies can resolve contradictions in reported biological activities of pyrimidine derivatives with similar substituents?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HCT-116 vs. HeLa) and incubation times. For example, chloro-substituted derivatives show higher antimicrobial activity in Gram-positive bacteria due to membrane permeability differences .

- Structural Nuances : Electron-withdrawing groups (Cl, F) enhance bioactivity but may reduce solubility. Compare logP values and substituent orientations using QSAR models .

- In Vitro vs. In Vivo : Address metabolic stability by introducing prodrug modifications (e.g., esterification) to improve bioavailability .

How does the electronic environment of substituents influence reactivity and biological interactions?

Methodological Answer:

- Hammett Analysis : The 3,4-dichlorophenyl group (σ ≈ 0.93) and 4-fluorophenyl (σ ≈ 0.06) create distinct electronic environments. Chloro groups increase electrophilicity, enhancing kinase inhibition, while fluorine improves metabolic stability .

- Steric Effects : Ortho-chloro substituents may hinder binding to hydrophobic enzyme pockets, as seen in docking studies of similar pyrimidines .

What insights into molecular conformation and intermolecular interactions can be gained from X-ray crystallography?

Methodological Answer:

- Dihedral Angles : The dichlorophenyl and fluorophenyl rings form dihedral angles of ~12–86° with the pyrimidine core, influencing π-π stacking and crystal packing .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the amine group, while weak C–H⋯O/F interactions govern supramolecular assembly .

Q. Table 3: Structural Parameters from X-ray Studies

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Pyrimidine vs. Dichlorophenyl) | 12.8° | |

| N–H⋯N Bond Length (Å) | 2.89 | |

| C–H⋯π Distance (Å) | 3.42 |

Distinguishing Basic vs. Advanced Questions

- Basic : Focus on synthesis, characterization, and preliminary bioactivity.

- Advanced : Address mechanistic studies, structural-activity relationships, and data contradiction resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.